Cas no 956625-85-7 ((E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide)

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is a structurally complex organic compound featuring a benzofuran-pyrazole core linked to a cyanoenamide moiety. Its design incorporates multiple pharmacophores, suggesting potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold. The presence of a sulfolane-derived sulfone group enhances solubility and metabolic stability, while the conjugated cyanoenamide system may contribute to electrophilic reactivity or binding interactions. This compound's modular structure allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined stereochemistry and purity ensure reproducibility in research applications.
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide structure
956625-85-7 structure
Product Name:(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
CAS No:956625-85-7
MF:C25H20N4O4S
MW:472.515704154968
CID:5915541
PubChem ID:6005873
Update Time:2025-06-12

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-24997528
    • 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide
    • Z57399473
    • 956625-85-7
    • AKOS001169228
    • (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
    • Inchi: 1S/C25H20N4O4S/c26-14-18(25(30)27-20-10-11-34(31,32)16-20)12-19-15-29(21-7-2-1-3-8-21)28-24(19)23-13-17-6-4-5-9-22(17)33-23/h1-9,12-13,15,20H,10-11,16H2,(H,27,30)/b18-12+
    • InChI Key: ABSBSHIPKPFBIW-LDADJPATSA-N
    • SMILES: S1(CCC(C1)NC(/C(/C#N)=C/C1=CN(C2C=CC=CC=2)N=C1C1=CC2C=CC=CC=2O1)=O)(=O)=O

Computed Properties

  • Exact Mass: 472.12052631g/mol
  • Monoisotopic Mass: 472.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 946
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 126Ų

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24997528-0.05g
956625-85-7 95%
0.05g
$246.0 2024-06-19

Additional information on (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

Introduction to (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide and Its Significance in Modern Chemical Biology

CAS no. 956625-85-7 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, formally known as (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide, represents a sophisticated molecular entity that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural framework of this compound is characterized by a conjugated system comprising a phenyl ring, a benzofuran moiety, and a pyrazole ring, which are interconnected through a prop-2-enamide linkage. The presence of these aromatic and heterocyclic components not only contributes to the compound's overall stability but also enhances its potential for interactions with biological targets. Specifically, the benzofuran ring is known for its role in modulating various biological pathways, while the pyrazole ring is frequently associated with anti-inflammatory and antimicrobial activities.

The< strong>cyano group at the 2-position of the prop-2-enamide moiety introduces a polar functional group that can enhance solubility and binding affinity to biological targets. Additionally, the< strong>1,1-dioxothiolan-3-yl group at the nitrogen position adds another layer of complexity to the molecule, potentially influencing its metabolic stability and bioavailability. These structural features collectively contribute to the compound's multifaceted potential in chemical biology.

In recent years, there has been growing interest in developing small molecules that can modulate biological pathways associated with neurological disorders. The< strong>(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide structure exhibits similarities to known bioactive compounds that have demonstrated efficacy in preclinical studies. For instance, related benzofuran derivatives have been reported to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Similarly, pyrazole-based compounds have shown promise in treating neurodegenerative diseases by inhibiting specific kinases or enzymes involved in pathogenic pathways.

The< strong>CAS no. 956625-85-7 identifier ensures that researchers can accurately reference this compound in their publications and patents. This standardized nomenclature is crucial for maintaining consistency across scientific literature and facilitating collaboration among researchers worldwide. The compound's unique structural features also make it an attractive scaffold for structure-based drug design (SBDD), where computational methods are used to predict how modifications to the molecule can improve its biological activity.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. The integration of multiple pharmacophoric elements into a single molecular entity allows for fine-tuning of its properties through medicinal chemistry interventions. For example, substituents on the phenyl ring or benzofuran moiety could be modified to enhance binding affinity or selectivity for specific biological targets. Additionally, the< strong>cyano and< strong>1,1-dioxothiolan-3-yl groups provide opportunities for further functionalization, enabling the creation of analogs with improved pharmacokinetic profiles.

The< strong>(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-ylyl]-2-cyano-N-(1,1-dioxothiolan-zzlyl)prop-zz-enamide structure also aligns with current trends in drug discovery towards polypharmacicity—designing molecules that can target multiple disease-relevant pathways simultaneously. This approach has shown promise in treating complex diseases such as cancer by addressing multiple mechanisms involved in tumor growth and progression. By leveraging the inherent versatility of its structural framework, this compound could serve as a foundation for developing novel therapeutic agents with broad clinical applicability.

In conclusion, the compound identified by< strong>CAS no. 956625-zz5-z7 represents a significant advancement in chemical biology research due to its intricate structure and multifaceted potential. Its unique combination of pharmacophoric elements positions it as a valuable tool for drug discovery efforts aimed at addressing neurological disorders and other complex diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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